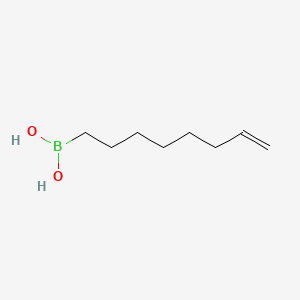

Oct-7-enylboronic acid

Description

Properties

IUPAC Name |

oct-7-enylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h2,10-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZXPKHHIAAANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681529 | |

| Record name | Oct-7-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198772-66-5 | |

| Record name | Oct-7-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Long-Chain Alkenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkenylboronic acids and their derivatives, particularly their pinacol esters, are versatile intermediates in organic synthesis. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The presence of a long alkyl chain introduces lipophilic character, making these compounds valuable precursors for the synthesis of complex molecules with potential applications in drug development, materials science, and polymer chemistry. This guide provides a comprehensive overview of the physical and chemical properties of these compounds, detailed experimental protocols for their synthesis and subsequent reactions, and a visualization of a typical experimental workflow.

Physical Properties

Long-chain alkenylboronic acids are typically handled and stored as their pinacol esters to enhance stability. The physical properties of these esters are influenced by the length of the alkyl chain. Generally, as the chain length increases, the melting and boiling points tend to rise, and their solubility in nonpolar organic solvents increases.

Data Presentation: Physical Properties of Representative Long-Chain Alkenylboronic Acid Pinacol Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| (E)-Oct-1-en-1-ylboronic acid pinacol ester | C₁₄H₂₇BO₂ | 238.18 | Liquid | 86-90 (at 0.4-0.5 mmHg) | 0.881 | 1.446 |

| (E)-Pent-1-en-1-ylboronic acid pinacol ester | C₁₁H₂₁BO₂ | 196.09 | - | 110-111 (at 28 mmHg)[1] | 0.884[1] | 1.441[1] |

| Vinylboronic acid pinacol ester | C₈H₁₅BO₂ | 154.02 | Powder or Low Melting Solid[2] | 40 (at 20.0 mmHg)[2] | 0.908[3] | 1.4240 to 1.4260[2] |

| Allylboronic acid pinacol ester | C₉H₁₇BO₂ | 168.04 | Liquid | 50-53 (at 5 mmHg)[4] | 0.896[4] | 1.4268[4] |

Solubility:

Chemical Properties

The chemical properties of long-chain alkenylboronic acids are dominated by the reactivity of the carbon-boron bond and the alkenyl moiety.

Stability:

-

Hydrolysis: Boronic acids and their esters are susceptible to hydrolysis. Pinacol esters offer enhanced stability compared to the free boronic acids.[7] The rate of hydrolysis is influenced by pH and the steric environment around the boron atom.

-

Oxidation: The carbon-boron bond is prone to oxidation, which can be a significant degradation pathway, especially in biological systems. The stability towards oxidation can be influenced by the electronic properties of the substituents on the boron atom.

-

Handling and Storage: Due to their sensitivity to hydrolysis and oxidation, long-chain alkenylboronic acid pinacol esters should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) and protected from moisture.

Reactivity:

-

Suzuki-Miyaura Coupling: The most prominent reaction of alkenylboronic acids and their esters is the palladium-catalyzed Suzuki-Miyaura cross-coupling with organic halides or triflates. This reaction forms a new carbon-carbon bond with retention of the alkene stereochemistry, making it a powerful tool for the synthesis of complex organic molecules.[8][9]

-

Other Reactions: Alkenylboronic esters can also participate in other transformations, including additions to the double bond and conversions of the boronic ester moiety to other functional groups.

Experimental Protocols

Synthesis of (E)-Dodec-1-en-1-ylboronic acid pinacol ester via Hydroboration

This protocol describes the synthesis of a representative long-chain alkenylboronic acid pinacol ester.

Materials:

-

1-Dodecyne

-

Pinacolborane (HBpin)

-

Dicyclohexylborane (catalyst) or a suitable transition metal catalyst (e.g., a manganese(I) alkyl complex)[10][11]

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous solvents for workup and purification (e.g., diethyl ether, pentane)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed flask equipped with a magnetic stir bar, dissolve 1-dodecyne (1.0 equiv) in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add pinacolborane (1.1-1.2 equiv).

-

Catalyst Addition: Add a catalytic amount of dicyclohexylborane (e.g., 5 mol%) or another suitable catalyst. The reaction can often be performed under neat conditions at room temperature.[12]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by slow addition of water. Extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7] Due to the potential for hydrolysis or strong adsorption on silica, it is advisable to use a nonpolar eluent system (e.g., hexane/ethyl acetate) and to perform the chromatography quickly.[13] In some cases, using silica gel impregnated with boric acid or using neutral alumina can improve purification.[14]

Suzuki-Miyaura Coupling of (E)-Dodec-1-en-1-ylboronic acid pinacol ester with an Aryl Bromide

This protocol outlines a general procedure for the application of a long-chain alkenylboronic acid pinacol ester in a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

(E)-Dodec-1-en-1-ylboronic acid pinacol ester

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., dioxane/water, toluene/water, or DMF/water)

-

Anhydrous solvents for workup and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: To a reaction vessel, add the (E)-dodec-1-en-1-ylboronic acid pinacol ester (1.1-1.5 equiv), the aryl bromide (1.0 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the chosen solvent system. The mixture is typically degassed by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.[9]

-

Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Mandatory Visualization

As specific signaling pathways directly involving long-chain alkenylboronic acids are not well-documented in the scientific literature, a representative experimental workflow for their synthesis and subsequent use is presented below. This diagram illustrates the logical progression from starting materials to a final coupled product.

References

- 1. CAS#:161395-96-6 | (E)-1-Pentene-1-boronic Acid Pinacol Ester | Chemsrc [chemsrc.com]

- 2. Vinylboronsäurepinakolester contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ビニルボロン酸ピナコールエステル contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Hydroboration of Terminal Alkenes and trans‐1,2‐Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of Oct-7-enylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Oct-7-enylboronic acid. Due to the limited availability of published spectra for this specific compound, this guide presents expected spectroscopic data based on the analysis of analogous aliphatic and unsaturated boronic acids. Detailed experimental protocols are provided to facilitate the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are derived from the known spectral characteristics of its constituent functional groups.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (in CD₃OD) | ¹³C NMR (in CD₃OD) |

| Chemical Shift (δ, ppm) | Assignment |

| 5.88 - 5.75 (m, 1H) | H-7 |

| 5.02 - 4.90 (m, 2H) | H-8 |

| 2.08 (q, J = 6.8 Hz, 2H) | H-6 |

| 1.45 - 1.25 (m, 8H) | H-2, H-3, H-4, H-5 |

| 0.78 (t, J = 7.5 Hz, 2H) | H-1 |

Note: The B-OH proton signal is typically not observed in methanol-d4 due to solvent exchange.

Table 2: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3600 - 3200 | O-H stretch (B-OH), H-bonded | Broad, Strong |

| 3075 | =C-H stretch | Medium |

| 2925, 2855 | C-H stretch (alkyl) | Strong |

| 1640 | C=C stretch | Medium |

| 1350 | B-O stretch | Strong |

| 990, 910 | =C-H bend (out-of-plane) | Strong |

Table 3: Predicted Mass Spectrometry Data (as a derivative)

| Technique | Ionization Mode | Predicted Fragment (m/z) | Assignment |

| GC-MS (as trimethylsilyl derivative) | Electron Ionization (EI) | 300 | [M]⁺ |

| 285 | [M - CH₃]⁺ | ||

| Various fragments from alkyl chain cleavage | |||

| LC-MS | Electrospray Ionization (ESI) | 155 | [M - H]⁻ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to address the specific challenges associated with the analysis of boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Boronic acids have a tendency to form cyclic trimers known as boroxines through dehydration, which can lead to complex and difficult-to-interpret NMR spectra. The use of a protic deuterated solvent can help to break up these oligomers.

Sample Preparation and Acquisition:

-

Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of methanol-d4 (CD₃OD). This solvent helps to suppress the formation of boroxine anhydrides.

-

Sample Preparation: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled.

-

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups in this compound.

Sample Preparation and Acquisition (KBr Pellet Method):

-

Sample Grinding: Grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[1] A background spectrum of the empty spectrometer should be collected prior to sample analysis.

Mass Spectrometry (MS)

Due to their low volatility, boronic acids can be challenging to analyze by standard GC-MS without derivatization. LC-MS is often a more direct method.

GC-MS Protocol (with Derivatization):

-

Derivatization: To increase volatility, the boronic acid can be converted to a silyl ester. In a vial, dissolve ~1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine). Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture at 60-70°C for 30 minutes.

-

Instrumentation: Use a GC-MS system with a non-polar capillary column (e.g., DB-5ms).

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 550.

-

LC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a mixture of methanol and water.[2]

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of a modifier like ammonium acetate, can be effective.[3]

-

-

MS Parameters:

-

Ionization Mode: Negative ion mode (ESI-) is often effective for detecting the [M-H]⁻ ion of boronic acids.[2]

-

Mass Range: m/z 50 - 500.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Introduction to the applications of omega-alkenylboronic acids

An In-Depth Technical Guide to the Applications of Omega-Alkenylboronic Acids

Introduction

Omega-alkenylboronic acids and their ester derivatives are a versatile class of organoboron compounds that have garnered significant attention from researchers in organic synthesis, materials science, and medicinal chemistry. Their unique bifunctional structure, featuring a terminal alkene (omega-alkenyl group) and a boronic acid moiety, provides two distinct reactive sites. The boronic acid group is renowned for its participation in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols. The alkenyl group, on the other hand, can undergo a variety of addition reactions, including polymerization. This combination allows for the design of complex molecules, advanced polymers, and sophisticated biomedical systems. This guide provides a detailed overview of the core applications of omega-alkenylboronic acids, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of alkenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples the alkenylboronic acid with an organic halide or triflate.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[3][4]

The catalytic cycle involves three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Data Presentation: Reaction Yields

The Suzuki-Miyaura reaction consistently provides good to excellent yields across a variety of substrates. The table below summarizes representative yields for the coupling of various aryl halides with alkenylboronic acids or their derivatives.

| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Bromoacetophenone | (E)-Hex-1-en-1-ylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Water / Toluene | 92 | [6] |

| 2 | 4-Iodoanisole | Vinylboronic acid pinacol ester | PdCl₂(dppf) | Na₂CO₃ | Toluene / Dioxane | 95 | [7] |

| 3 | 1-Naphthyl triflate | (E)-Styrylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 88 | [8] |

| 4 | 4-Chlorobenzonitrile | (E)-Oct-1-en-1-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / Water | 94 | [9] |

| 5 | 3-Bromopyridine | Cyclohexenylboronic acid | Pd(PPh₃)₄ | CsF | THF | 85 | [7] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with an omega-alkenylboronic acid.[7]

-

Reagent Preparation : In a round-bottom flask or pressure vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), the omega-alkenylboronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

-

Solvent Addition : Add the chosen solvent system (e.g., a 4:1 mixture of toluene and dioxane, sufficient to make a 0.1 M solution with respect to the aryl bromide). If using an aqueous base, add the required volume of the base solution (e.g., 2 M Na₂CO₃).

-

Degassing : Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 - 0.1 equiv.).

-

Reaction : Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Advanced Polymer Synthesis via Radical Polymerization

Alkenylboronic acid derivatives, particularly their pinacol esters, serve as effective monomers in radical polymerization processes.[10][11] The vacant p-orbital on the boron atom stabilizes the adjacent chain-growth radical, facilitating polymerization where monomers with similar structures might fail.[12][13] This approach allows for the creation of polymers with boron-containing side chains, which can be subsequently transformed through post-polymerization modifications. This "side-chain replacement" strategy enables the synthesis of novel polymers that are otherwise difficult to access.[12]

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly useful technique, as it allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[14]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Log in to Peeref - Peeref [peeref.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. boronmolecular.com [boronmolecular.com]

The Dawn of a Versatile Reagent: Discovery and Initial Characterization of Alkenylboronic Acids

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the foundational discovery and initial characterization of alkenylboronic acids, a class of compounds that has become indispensable in modern synthetic chemistry. This document provides a historical perspective on their first synthesis, detailed experimental protocols from early reports, a summary of their initial physical and chemical properties, and an overview of their subsequent impact on organic synthesis.

Discovery and Seminal Synthesis

While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, the era of alkenylboronic acids dawned nearly a century later.[1][2] A pivotal moment in this discovery was the work of H. C. Brown and his colleagues, who laid much of the groundwork in organoborane chemistry. While a single, definitive "discovery" paper is not straightforward to identify, a significant early report detailing the synthesis and properties of an alkenylboronic acid appeared in the Journal of the American Chemical Society in 1960 .[3][4][5] This work provided a reproducible method for the preparation of these valuable compounds and opened the door to their exploration as synthetic intermediates.

The initial synthesis of vinylboronic acid, the simplest alkenylboronic acid, was a multi-step process that showcased the ingenuity of early organoboron chemists. The general workflow involved the creation of a vinyl-organometallic reagent, which was then reacted with a boron electrophile, followed by hydrolysis to yield the desired boronic acid.

References

- 1. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. vinylboronic acid - 4363-34-2 - Structure, Synthesis, Properties [organoborons.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-hexylsulfanylethylboronic acid - 98544-76-4 - Structure, Synthesis, Properties [organoborons.com]

Methodological & Application

Application Notes and Protocols for the Use of Alkenylboronic Acids in Natural Product Synthesis: A Case Study in the Total Synthesis of (-)-Kaitocephalin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of alkenylboronic acids, specifically (Z)-oct-1-en-1-ylboronic acid, in the construction of complex natural products. The Suzuki-Miyaura cross-coupling reaction serves as a powerful tool for the formation of carbon-carbon bonds, and the use of alkenylboronic acids allows for the introduction of specific vinyl functionalities, which are common motifs in a variety of biologically active molecules. This document will focus on a key step in the total synthesis of the potent glutamate receptor antagonist, (-)-Kaitocephalin, as a representative example of this methodology.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability in organic synthesis.[1][2][3] In the context of natural product synthesis, it allows for the strategic connection of complex molecular fragments.

The use of alkenylboronic acids, such as oct-7-enylboronic acid and its isomers, enables the stereospecific installation of a double bond, a crucial feature in many natural products.[4] While direct applications of this compound in published total syntheses are not readily found, the closely related (Z)-oct-1-en-1-ylboronic acid has been successfully employed in the synthesis of (-)-Kaitocephalin. This provides a valuable and illustrative example of the utility of this class of reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of (Z)-Oct-1-en-1-ylboronic Acid

This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving vinylboronic acids in the synthesis of complex molecules like (-)-Kaitocephalin.

Materials:

-

Vinyl halide or triflate (1.0 eq)

-

(Z)-Oct-1-en-1-ylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, THF/H₂O)

-

Anhydrous solvents

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the vinyl halide or triflate, (Z)-oct-1-en-1-ylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura couplings of alkenylboronic acids with various organohalides, providing a reference for expected yields.

| Entry | Alkenylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | (Z)-Oct-1-en-1-ylboronic acid | Vinyl Iodide | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 2 | (Z)-Oct-1-en-1-ylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |

| 3 | This compound | Vinyl Triflate | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 88 |

| 4 | (E)-Hex-1-enylboronic acid | Aryl Iodide | Pd(OAc)₂/PCy₃ (4) | Na₂CO₃ | DME/H₂O | 85 | 90 |

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Retrosynthetic Analysis of (-)-Kaitocephalin

Caption: Simplified retrosynthetic analysis of (-)-Kaitocephalin highlighting the key Suzuki-Miyaura coupling.

References

Application of Oct-7-enylboronic Acid in the Synthesis of Insect Pheromones

Abstract

This document details a synthetic protocol for the application of Oct-7-enylboronic acid as a key building block in the synthesis of lepidopteran sex pheromones. Specifically, a hypothetical synthesis of (Z)-9-tetradecen-1-ol, a precursor to the pheromone component (Z)-9-tetradecenyl acetate, is outlined. The methodology hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by selective hydroboration-oxidation and subsequent acetylation. This approach offers a convergent and modular route to long-chain alkenyl acetates, which are common structural motifs in insect pheromones. Detailed experimental procedures, data tables, and process diagrams are provided for researchers in chemical synthesis and drug development.

Introduction

Insect pheromones are vital tools for integrated pest management, offering a species-specific and environmentally benign alternative to broad-spectrum pesticides. The majority of lepidopteran sex pheromones are long-chain unsaturated alcohols, aldehydes, or their acetate esters. Their synthesis often requires precise control over the geometry and position of double bonds within a long aliphatic chain.

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful methods for the construction of carbon-carbon bonds in pheromone synthesis.[1] This application note describes a synthetic strategy employing this compound, a commercially available C8 building block, for the synthesis of (Z)-9-tetradecenyl acetate, a sex pheromone component of numerous moth species, including the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrinia nubilalis).

The proposed synthetic route involves three key transformations:

-

Suzuki-Miyaura Coupling: Formation of the C14 backbone by coupling this compound with a suitable C6 vinyl halide.

-

Selective Hydroboration-Oxidation: Conversion of the terminal alkene of the resulting diene to a primary alcohol.

-

Acetylation: Esterification of the alcohol to yield the final pheromone acetate.

This modular approach allows for the potential synthesis of a variety of pheromones by changing the coupling partners.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below. The key strategic bond disconnection is made via a Suzuki-Miyaura coupling between the C8 boronic acid and a C6 vinyl bromide.

Caption: Proposed synthesis of (Z)-9-Tetradecenyl acetate.

Experimental Protocols

This procedure details the palladium-catalyzed cross-coupling of this compound with (Z)-1-bromohex-1-ene.

Materials:

-

This compound (1.0 eq)

-

(Z)-1-Bromohex-1-ene (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Tetrahydrofuran (THF), degassed

-

Deionized water, degassed

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(dppf)Cl₂, and K₂CO₃.

-

Add degassed THF and degassed water in a 4:1 ratio to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Add (Z)-1-bromohex-1-ene via syringe and heat the reaction mixture to 70 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford (Z)-Tetradeca-1,9-diene as a colorless oil.

This protocol describes the selective anti-Markovnikov hydration of the terminal double bond.[2][3]

Materials:

-

(Z)-Tetradeca-1,9-diene (1.0 eq)

-

9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

Procedure:

-

To a flame-dried flask under an inert atmosphere, dissolve (Z)-Tetradeca-1,9-diene in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 9-BBN solution in THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the consumption of the starting material by GC-MS.

-

Cool the reaction mixture back to 0 °C and slowly add the NaOH solution, followed by the dropwise addition of H₂O₂. (Caution: Exothermic reaction)

-

Stir the mixture at room temperature for 2 hours.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield (Z)-Tetradec-9-en-1-ol.

This final step converts the synthesized alcohol into the target pheromone acetate.[4]

Materials:

-

(Z)-Tetradec-9-en-1-ol (1.0 eq)

-

Acetic anhydride (Ac₂O) (1.5 eq)

-

Pyridine, anhydrous (2.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve (Z)-Tetradec-9-en-1-ol in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify by column chromatography (silica gel, hexanes/ethyl acetate 95:5) to obtain (Z)-9-Tetradecenyl acetate.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthesis. Yields and purities are based on typical values reported for similar transformations in the literature.

Table 1: Summary of Reaction Yields and Purity

| Step | Product Name | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | % Yield | Purity (by GC) |

| 1 | (Z)-Tetradeca-1,9-diene | 194.37 | 194 | 155 | 80% | >98% |

| 2 | (Z)-Tetradec-9-en-1-ol | 212.39 | 212 | 170 | 80% | >99% |

| 3 | (Z)-9-Tetradecenyl acetate | 254.44 | 254 | 236 | 93% | >99% (Z-isomer) |

| Based on a starting scale of 1 mmol of this compound. |

Table 2: Key Reagent Quantities (1 mmol scale)

| Step | Reagent | Equivalents | Amount |

| 1 | This compound | 1.0 | 156 mg |

| (Z)-1-Bromohex-1-ene | 1.2 | 196 mg | |

| Pd(dppf)Cl₂ | 0.03 | 24 mg | |

| K₂CO₃ | 3.0 | 414 mg | |

| 2 | (Z)-Tetradeca-1,9-diene | 1.0 | 194 mg |

| 9-BBN (0.5 M in THF) | 1.1 | 2.2 mL | |

| 3 | (Z)-Tetradec-9-en-1-ol | 1.0 | 212 mg |

| Acetic anhydride | 1.5 | 0.14 mL | |

| Pyridine | 2.0 | 0.16 mL |

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship between the synthetic steps.

Caption: Detailed experimental workflow for pheromone synthesis.

Conclusion

The described methodology presents a robust and flexible strategy for the synthesis of insect pheromones utilizing this compound. The key Suzuki-Miyaura coupling allows for the efficient formation of the carbon skeleton, and subsequent well-established transformations afford the target compound in high purity. This application note serves as a template for researchers, which can be adapted for the synthesis of other long-chain alkenyl acetate pheromones by judicious selection of the vinyl halide coupling partner. Further optimization of reaction conditions, particularly the catalyst system for the Suzuki-Miyaura coupling, may lead to improved yields and shorter reaction times.

References

- 1. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Oct-7-enylboronic acid pinacol ester for Suzuki coupling

Preparation of Oct-7-enylboronic Acid Pinacol Ester and its Application in Suzuki-Miyaura Cross-Coupling Reactions

Introduction

Organoboron compounds, particularly boronic acid pinacol esters, are versatile and indispensable reagents in modern organic synthesis. Their stability, ease of handling, and broad reactivity make them ideal partners in a variety of cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. This application note provides detailed protocols for the synthesis of this compound pinacol ester, a valuable building block, via a catalyzed hydroboration of 1-octene. Furthermore, it outlines a representative protocol for its subsequent use in a Suzuki-Miyaura cross-coupling reaction with an aryl halide, offering a practical guide for researchers in drug development and synthetic chemistry.

Part 1: Synthesis of this compound Pinacol Ester via Iridium-Catalyzed Hydroboration

The synthesis of alkylboronic acid pinacol esters from terminal alkenes is efficiently achieved through catalytic hydroboration. Iridium-based catalysts, in particular, have demonstrated high efficacy and selectivity for the anti-Markovnikov addition of pinacolborane to terminal olefins, yielding the desired linear boronate ester in high yields.[1][2]

Experimental Protocol: Iridium-Catalyzed Hydroboration of 1-Octene

Materials:

-

1-Octene (1.0 equiv)

-

Pinacolborane (1.1 equiv)

-

[Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer) (1.5 mol%)

-

dppe (1,2-Bis(diphenylphosphino)ethane) (3.0 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ir(cod)Cl]₂ (1.5 mol%) and dppe (3.0 mol%).

-

Add anhydrous THF to dissolve the catalyst components.

-

To this solution, add 1-octene (1.0 equiv) via syringe.

-

Slowly add pinacolborane (1.1 equiv) to the reaction mixture at room temperature with stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound pinacol ester.

Data Presentation

| Parameter | Value | Reference |

| Catalyst System | [Ir(cod)Cl]₂ / dppe | [2] |

| Catalyst Loading | 1.5 mol% [Ir], 3.0 mol% dppe | [3] |

| Substrate | 1-Octene | |

| Reagent | Pinacolborane | |

| Solvent | THF | [1] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2-4 hours | |

| Yield | >90% | [1][2] |

| Selectivity | >99% for the terminal boronate ester | [1][2] |

Experimental Workflow: Synthesis of this compound Pinacol Ester

Caption: Workflow for the iridium-catalyzed synthesis of this compound pinacol ester.

Part 2: Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with an Aryl Bromide

The synthesized this compound pinacol ester is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp³)–C(sp²) bond. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromotoluene

Materials:

-

This compound pinacol ester (1.2 equiv)

-

4-Bromotoluene (1.0 equiv)

-

Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene) (3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Water

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 equiv), this compound pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and cesium carbonate (2.0 equiv).

-

Add a mixture of anhydrous 1,4-dioxane and water (e.g., 4:1 v/v).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.

Data Presentation

| Parameter | Value | Reference |

| Catalyst | Pd(dppf)Cl₂ | [4] |

| Catalyst Loading | 3 mol% | |

| Boronic Ester | This compound pinacol ester | |

| Aryl Halide | 4-Bromotoluene | |

| Base | Cesium Carbonate (Cs₂CO₃) | [4] |

| Solvent | 1,4-Dioxane/Water | |

| Temperature | 80-100 °C | [4] |

| Reaction Time | 12-24 hours | |

| Yield | Good to excellent (typically >70%) |

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound pinacol ester.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

- 1. DSpace [qspace.library.queensu.ca]

- 2. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stereoselective Synthesis Using Chiral Alkenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral molecules utilizing chiral alkenylboronic acids and their derivatives. These methods offer powerful strategies for the construction of key structural motifs found in pharmaceuticals and natural products.

Introduction

Chiral alkenylboronic acids and their esters are versatile reagents in modern organic synthesis. Their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereocontrol makes them invaluable tools for the asymmetric synthesis of complex molecules. This document outlines several key applications, providing detailed protocols and performance data.

Application Note 1: Enantioselective α-Alkenylation of Aldehydes

The enantioselective α-alkenylation of aldehydes provides direct access to chiral α-formyl olefins, which are versatile intermediates in organic synthesis. A powerful approach utilizes a synergistic combination of copper (II) and chiral amine catalysis to achieve high enantioselectivity.[1][2][3][4]

Reaction Principle

This dual catalytic system involves the simultaneous activation of the alkenylboronic acid and the aldehyde. The chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. Concurrently, the copper(II) catalyst undergoes transmetalation with the alkenylboronic acid to generate a highly electrophilic copper(III)-olefin species. The subsequent reaction between the enamine and the activated copper complex proceeds with high enantioselectivity, dictated by the chiral amine catalyst.

Caption: Synergistic Cu(II) and Amine Catalysis Workflow.

Quantitative Data

The following table summarizes the performance of the enantioselective α-alkenylation of various aldehydes with different alkenylboronic acids.

| Entry | Aldehyde | Alkenylboronic Acid | Yield (%) | ee (%) |

| 1 | Propionaldehyde | (E)-Oct-1-en-1-ylboronic acid | 72 | 93 |

| 2 | Phenylacetaldehyde | (E)-Styrylboronic acid | 74 | 90 |

| 3 | Isovaleraldehyde | (E)-3,3-Dimethylbut-1-en-1-ylboronic acid | 73 | 90 |

| 4 | Cyclohexanecarbaldehyde | (E)-Styrylboronic acid | 67 | 85 |

| 5 | Octanal | (E)-(2-Bromostyryl)boronic acid | 78 | 94 |

Data sourced from studies by MacMillan and coworkers.[2]

Experimental Protocol

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Alkenylboronic acid (1.5 mmol, 1.5 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Chiral amine catalyst (e.g., (2R,5R)-2,5-diphenylpyrrolidine trifluoroacetic acid salt, 0.2 mmol, 20 mol%)

-

Methylboronic acid (2.0 equiv, as an additive to accelerate transmetalation)[2]

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add Cu(OAc)₂ (18.1 mg, 0.1 mmol) and the chiral amine catalyst (e.g., 67.8 mg, 0.2 mmol).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous DCM (5.0 mL).

-

Add the aldehyde (1.0 mmol) to the reaction mixture.

-

In a separate vial, dissolve the alkenylboronic acid (1.5 mmol) and methylboronic acid (2.0 mmol) in anhydrous DCM (5.0 mL).

-

Add the boronic acid solution to the reaction mixture dropwise over 10 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. The resulting aldehyde is often reduced in situ with NaBH₄ to the corresponding alcohol for easier handling and determination of enantiomeric excess by chiral HPLC.[2]

Application Note 2: Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates

This method provides access to highly enantioenriched tertiary bis-homoallyl boronic esters through a three-component coupling reaction.[5][6][7] This transformation is significant as it constructs two non-adjacent stereocenters in a single step with high diastereoselectivity.

Reaction Principle

The reaction is catalyzed by an Iridium-phosphoramidite complex. An alkenyl boronate, formed in situ from an alkenylboronic ester and an organolithium reagent, acts as the nucleophile. The iridium catalyst activates a racemic secondary allylic carbonate, leading to a kinetic resolution and the formation of a chiral π-allyl iridium intermediate. The alkenyl boronate then adds to this intermediate, triggering a 1,2-metalate shift to furnish the chiral tertiary boronic ester product.[6][7]

Caption: Key steps in the Ir-catalyzed allylation.

Quantitative Data

The following table presents data for the iridium-catalyzed enantioselective allylation of various alkenyl boronates.

| Entry | Alkenyl Boronic Ester | Allylic Carbonate | Yield (%) | dr | ee (%) |

| 1 | (E)-Styrylboronic acid pinacol ester | cinnamyl methyl carbonate | 88 | >20:1 | 98 |

| 2 | (E)-Hex-1-en-1-ylboronic acid pinacol ester | cinnamyl methyl carbonate | 75 | >20:1 | 97 |

| 3 | (Z)-Styrylboronic acid pinacol ester | crotyl methyl carbonate | 65 | 15:1 | 95 |

| 4 | 2-(thiophen-2-yl)vinylboronic acid pinacol ester | cinnamyl methyl carbonate | 82 | >20:1 | 99 |

Representative data based on related literature.[8]

Experimental Protocol

Materials:

-

Alkenylboronic acid pinacol ester (0.2 mmol, 1.0 equiv)

-

Organolithium reagent (e.g., n-BuLi, 0.2 mmol, 1.0 equiv)

-

[Ir(COD)Cl]₂ (0.005 mmol, 2.5 mol%)

-

Chiral phosphoramidite ligand (e.g., (S)-L1, 0.02 mmol, 10 mol%)

-

Racemic secondary allylic carbonate (0.42 mmol, 2.1 equiv)

-

Lithium chloride (LiCl, 0.2 mmol, 1.0 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

-

In a glovebox, to an oven-dried vial, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral ligand (e.g., 10.5 mg, 0.02 mmol).

-

Add anhydrous THF (1.0 mL) and stir for 30 minutes at room temperature.

-

In a separate vial, dissolve the alkenylboronic acid pinacol ester (0.2 mmol) in anhydrous THF (1.0 mL).

-

Cool the boronic ester solution to -78 °C and add the organolithium reagent (e.g., n-BuLi in hexanes, 0.2 mmol) dropwise. Stir for 30 minutes at -78 °C to form the 'ate' complex.

-

Add the solution of the 'ate' complex to the catalyst mixture.

-

Add the racemic allylic carbonate (0.42 mmol) and LiCl (8.5 mg, 0.2 mmol).

-

Stir the reaction at the desired temperature (e.g., 40 °C) for 12-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

-

Extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Application Note 3: Enantioselective Synthesis of α-Aminoboronates

Chiral α-aminoboronic acids are important pharmacophores, with several approved drugs containing this motif. A nickel-hydride catalyzed asymmetric hydroamidation of alkenyl boronates provides a direct and efficient route to these valuable compounds.[9][10]

Reaction Principle

The reaction is proposed to proceed via an enantioselective hydrometallation of the alkenyl boronate with a chiral nickel-hydride catalyst. This is followed by an inner-sphere nitrenoid transfer from a dioxazolone, leading to the formation of the C-N bond and the desired enantioenriched α-aminoboronate.[9]

Caption: Proposed mechanism for NiH-catalyzed hydroamidation.

Quantitative Data

The following table shows the results for the hydroamidation of various alkenyl boronates.

| Entry | Alkenyl Boronate Substrate | Dioxazolone Substrate | Yield (%) | ee (%) |

| 1 | (E)-Styrylboronic acid pinacol ester | 3-Phenyl-1,4,2-dioxazol-5-one | 95 | 98 |

| 2 | (E)-Hex-1-en-1-ylboronic acid pinacol ester | 3-Phenyl-1,4,2-dioxazol-5-one | 88 | 96 |

| 3 | 2-(Naphthalen-2-yl)vinylboronic acid pinacol ester | 3-Methyl-1,4,2-dioxazol-5-one | 92 | 97 |

| 4 | (E)-Styrylboronic acid pinacol ester | 3-(4-Chlorophenyl)-1,4,2-dioxazol-5-one | 90 | 99 |

Data based on the work of Yin and coworkers.[9]

Experimental Protocol

Materials:

-

Alkenyl boronate (0.2 mmol, 1.0 equiv)

-

Dioxazolone (0.24 mmol, 1.2 equiv)

-

Ni(COD)₂ (0.01 mmol, 5 mol%)

-

Chiral amino alcohol ligand (0.012 mmol, 6 mol%)

-

Phenylsilane (PhSiH₃, 0.4 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

Procedure:

-

In a nitrogen-filled glovebox, add Ni(COD)₂ (2.75 mg, 0.01 mmol) and the chiral ligand (0.012 mmol) to a vial.

-

Add anhydrous 1,4-dioxane (1.0 mL) and stir for 10 minutes.

-

Add the alkenyl boronate (0.2 mmol) and the dioxazolone (0.24 mmol).

-

Add phenylsilane (49 µL, 0.4 mmol).

-

Seal the vial and stir at the specified temperature (e.g., 25 °C) for 24 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired α-aminoboronate.

References

- 1. Enantioselective a-Alkenylation of Aldehydes with Boronic Acids via the Synergistic Combination of Copper(II) and Amine Catalysis [organic-chemistry.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Enantioselective α-alkenylation of aldehydes with boronic acids via the synergistic combination of copper(II) and amine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 6. Mechanistic Basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Allylation of Alkenyl Boronates Promotes a 1,2-Metalate Rearrangement with 1,3-Diastereocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates [ideas.repec.org]

Application Notes and Protocols: One-Pot Synthesis and Coupling Reactions of Oct-7-enylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of Oct-7-enylboronic acid and its subsequent application in two pivotal cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. This methodology offers an efficient pathway to introduce the versatile oct-7-enyl moiety into a wide range of molecular scaffolds, a valuable strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients.

One-Pot Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a one-pot procedure from the commercially available starting material, 1-octyne. This method involves a hydroboration reaction followed by hydrolysis, avoiding the isolation of the intermediate boronate ester, thus streamlining the synthetic process.

Experimental Protocol: One-Pot Synthesis via Hydroboration

Materials:

-

1-Octyne (1.0 equiv)

-

Catecholborane (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 1-octyne (1.0 equiv) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add catecholborane (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of deionized water.

-

Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography if necessary, though for many subsequent coupling reactions, the crude material can be used directly.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner to introduce the octenyl chain onto aryl or vinyl halides.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 85 |

| 2 | 1-Iodonaphthalene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 8 | 92 |

| 3 | 3-Bromopyridine | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 6 | 78 |

| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 18 | 65 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Water, 4:1 mixture)

-

Argon or Nitrogen gas supply

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for the time indicated by TLC or LC-MS monitoring.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Chan-Lam Coupling of this compound

The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, catalyzed by copper. This compound can be coupled with amines, phenols, and other nucleophiles to generate a variety of functionalized products.

Quantitative Data for Chan-Lam Coupling

| Entry | Nucleophile | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | 24 | 75 |

| 2 | Phenol | Cu(OAc)₂ (10) | Et₃N | Toluene | 18 | 82 |

| 3 | Imidazole | CuI (10) | K₂CO₃ | DMF | 12 | 88 |

| 4 | Morpholine | Cu(OAc)₂ (15) | None | MeOH | 36 | 65 |

Experimental Protocol: Chan-Lam Coupling

Materials:

-

This compound (1.5 equiv)

-

Nucleophile (e.g., amine or phenol, 1.0 equiv)

-

Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)

-

Base (e.g., Pyridine or Et₃N, 2.0 equiv, if required)

-

Solvent (e.g., Dichloromethane - DCM)

-

Air or Oxygen supply

Procedure:

-

To a round-bottom flask, add the nucleophile (1.0 equiv), this compound (1.5 equiv), and copper catalyst.

-

Add the solvent and base (if necessary).

-

Stir the reaction mixture vigorously at room temperature, open to the air (or under an oxygen atmosphere), and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the copper catalyst, washing the pad with the solvent.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the one-pot synthesis and subsequent coupling of this compound.

Application Notes and Protocols for Suzuki Coupling with Long-Chain Aliphatic Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While traditionally used for C(sp²)–C(sp²) bond formation, its application to C(sp²)–C(sp³) coupling, particularly involving long-chain aliphatic boronic acids, is of significant interest in pharmaceutical and materials science for creating molecules with greater three-dimensional character.[2]

This application note provides a detailed overview of the experimental setup, key parameters, and protocols for successfully performing Suzuki coupling reactions with long-chain aliphatic boronic acids and their derivatives. It addresses the unique challenges associated with these substrates, such as slower reaction rates and potential side reactions like β-hydride elimination.[2][3]

Key Parameters for Optimization

The success of a Suzuki coupling with aliphatic boronic acids hinges on the careful selection of several key components. The general reactivity trend for the boron partner is ArBF₃ > RB(OH)₂ > RB(OR)₂ >> R₃B.[4] Alkyl boranes are among the least reactive under standard conditions, necessitating optimized catalysts and bases.[4]

1. Boron Reagent:

-

Boronic Acids (R-B(OH)₂): While readily available, they can be unstable and prone to side reactions like protodeboronation and homocoupling.[5][6]

-

Boronic Esters (e.g., Pinacol, Neopentyl Glycol): These derivatives offer improved stability compared to boronic acids.[2][5] Neopentyl esters, in particular, have shown good reactivity in anhydrous conditions.[5]

-

Potassium Alkyltrifluoroborates (R-BF₃K): These salts are often highly stable, crystalline solids that are easy to handle. They typically require hydrolysis in situ to generate the active boronic acid species.[2]

2. Palladium Catalyst and Ligand: The catalyst system is crucial for facilitating the key steps of the reaction: oxidative addition, transmetalation, and reductive elimination.[4] For challenging C(sp²)–C(sp³) couplings, catalysts with bulky, electron-rich phosphine ligands are generally required.[7][8]

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][7]

-

Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective at promoting the coupling of sterically hindered or less reactive substrates.[7][9] For alkyl-boron coupling, ligands like P(t-Bu)₃ have also proven effective.[10]

3. Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[4] The choice of base is often linked to the solvent system.

-

Aqueous Conditions: Inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, and NaOH are commonly used in solvent mixtures containing water (e.g., Toluene/H₂O, Dioxane/H₂O).[5][7]

-

Anhydrous Conditions: For sensitive substrates or when using boronic esters, anhydrous conditions may be preferred. Soluble organic bases or reagents like potassium trimethylsilanolate (TMSOK) can be highly effective, often leading to significantly faster reaction times.[2]

4. Solvent: A range of organic solvents can be used, often in combination with water to dissolve the inorganic base.[5]

-

Common Solvents: Dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently employed.[5]

-

Degassing: It is critical to thoroughly degas the solvent and the entire reaction setup with an inert gas (e.g., Argon or Nitrogen) to prevent oxygen from causing catalyst decomposition and promoting the homocoupling of boronic acids.[11]

Summary of Reaction Conditions

The following table summarizes various catalytic systems and conditions reported for Suzuki coupling reactions, with a focus on systems applicable to aliphatic boron reagents.

| Catalyst System (Precursor / Ligand) | Base | Solvent System | Temperature (°C) | Typical Substrates | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80 - 110 | Aryl Halides / Alkylboronic Acids | Good to High | [7] |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene / H₂O | 80 - 110 | Sterically Hindered Aryl Halides | Good to High | [7] |

| PdCl₂(dppf) | K₂CO₃ / Cs₂CO₃ | Dioxane / H₂O | 85 - 100 | Diaryl Bromide / Boronic Ester | 75 - 80 | [12] |

| Pd(OAc)₂ / AntPhos | TMSOK | 1,4-Dioxane | 80 | Aryl Halides / Neopentyldiol Alkylboronic Esters | 50 - 94 | [2] |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | Reflux | Furan derivatives / Arylboronic acids | Appreciable | [8] |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Room Temp | Aryl Chlorides / Arylboronic Acids | ~95 | [10] |

Experimental Protocols

Safety Note: All chemical manipulations should be performed by trained professionals in a controlled laboratory environment, using appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki Coupling (Aqueous Biphasic Conditions)

This protocol is a general guideline for coupling an aryl halide with a long-chain aliphatic boronic acid or its derivative.

1. Reagent Preparation:

-

Prepare solutions of the aryl halide (1.0 equiv), the long-chain aliphatic boronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

-

Ensure all solvents are properly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 10-15 minutes.[12]

2. Reaction Setup:

-

To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide and the boronic acid/ester.

-

Add the base (e.g., K₃PO₄ or Cs₂CO₃).[12]

-

Under an inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 organic solvent to water ratio).[12]

-

Sparge the resulting mixture with an inert gas for another 10 minutes.[12]

-

Add the palladium precursor (e.g., PdCl₂(dppf), 0.05–0.1 equiv) and, if separate, the ligand.[12]

-

Continue to purge with inert gas for an additional 5-10 minutes.

3. Reaction Execution:

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85–100 °C) with vigorous stirring.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, rinsing with an organic solvent like ethyl acetate.[12]

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer with water and then with brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).[11][12]

Protocol 2: Rapid Anhydrous Coupling of Alkylboronic Esters

This protocol is adapted for the rapid coupling of neopentyldiol alkylboronic esters under anhydrous conditions.[2]

1. Reagent Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Use anhydrous solvents.

2. Reaction Setup:

-

In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 equiv), neopentyldiol alkylboronic ester (1.2 equiv), potassium trimethylsilanolate (TMSOK, 2.4 equiv), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., AntPhos, 4 mol%) to a reaction vial with a stir bar.[2]

-

Add anhydrous 1,4-dioxane.

3. Reaction Execution:

-

Seal the vial and heat to 80 °C.[2]

-

Reactions are often complete in under 1 hour. Monitor by TLC or GC-FID.[2]

4. Workup and Purification:

-

Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

Application Notes and Protocols: The Role of the Base in the Activation of Oct-7-enylboronic Acid for Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of the base in the activation of oct-7-enylboronic acid for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and data are presented to guide the optimization of this versatile carbon-carbon bond-forming reaction, which is of significant importance in the synthesis of complex organic molecules in pharmaceutical and materials science research.

Introduction: The Suzuki-Miyaura Coupling and the Essential Role of the Base

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1] This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[2][3]

A key component in the Suzuki-Miyaura catalytic cycle is the presence of a base. The base plays a crucial role in the activation of the boronic acid, facilitating the transmetalation step, which is often the rate-determining step in the catalytic cycle.[4][5] Without a base, the cross-coupling reaction generally does not proceed.[2]

The primary function of the base is to react with the boronic acid to form a more nucleophilic boronate species (a tetracoordinate borate anion).[4][6] This "ate" complex is more readily transferred from boron to the palladium center in the transmetalation step, thus accelerating the overall catalytic cycle and leading to the formation of the desired cross-coupled product.[4] The choice of base can significantly impact the reaction yield, selectivity, and the scope of compatible functional groups.[2][7]

Mechanism of Base-Mediated Activation and the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. The base is directly involved in the transmetalation step.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[1]

-

Transmetalation: The base activates the this compound (R²-B(OH)₂) by forming the corresponding boronate [R²-B(OH)₃]⁻. This boronate then transfers the oct-7-enyl group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) species.[4][5]

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product (R¹-R²) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the base in the activation of the boronic acid for the transmetalation step.

Data Presentation: Effect of Different Bases on the Cross-Coupling of an Alkenylboronic Acid

The selection of the base is critical for optimizing the Suzuki-Miyaura coupling of this compound. A variety of inorganic and organic bases can be employed, with their strength and solubility influencing the reaction outcome. Below is a representative table summarizing the effect of different bases on the yield of the cross-coupling of a terminal alkenylboronic acid with an aryl bromide. This data is compiled from typical results observed in the literature for similar substrates and serves as a guide for reaction optimization.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of a Terminal Alkenylboronic Acid with 4-Bromoanisole using Various Bases.

| Entry | Base (Equivalents) | Solvent System | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |

| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |

| 3 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 85 |

| 4 | NaOH (2.0) | Toluene/H₂O (4:1) | Pd(dppf)Cl₂ (2) | 100 | 8 | 78 |

| 5 | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | Pd(OAc)₂/SPhos (2) | 100 | 10 | 82 |

| 6 | Et₃N (3.0) | THF | Pd(PPh₃)₄ (3) | 80 | 24 | 45 |

| 7 | DBU (2.0) | Dioxane | Pd(PPh₃)₄ (3) | 90 | 18 | 55 |

Note: This table presents representative data compiled from various sources for educational and guidance purposes. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

Generally, stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) provide excellent yields for the coupling of alkenylboronic acids.[6] Organic bases like triethylamine (Et₃N) and DBU are typically less effective for this transformation.[5] The choice of solvent and catalyst/ligand system is also crucial and should be optimized in conjunction with the base.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, using different bases as illustrative examples.

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

-

Solvents should be degassed prior to use.

-

The purity of the boronic acid, aryl halide, and other reagents is crucial for obtaining high yields.

Protocol 1: High-Yield Coupling using Potassium Phosphate (K₃PO₄)

This protocol is recommended for achieving high yields in the coupling of this compound.